molecular formula C9H14N4O B1467309 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine CAS No. 1495997-69-7

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine

Cat. No. B1467309
CAS RN: 1495997-69-7
M. Wt: 194.23 g/mol
InChI Key: RLOCLEYULQZLGU-UHFFFAOYSA-N
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Description

“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can also be used to synthesize pyrazoles .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine and its derivatives have been the subject of various scientific research applications, focusing mainly on synthesis, characterization, and exploration of biological activities. One study detailed the synthesis and characterization of a series of compounds incorporating 3,5-dimethyl-1H-pyrazole derivatives. These compounds were prepared through several chemical reactions starting from 3,5-dimethyl-1H-pyrazole, which after treatment with ethyl chloroacetate and subsequent reactions, led to various Schiff bases and 4-substituted-phenyl-3-chloro-azetidin-2-ones. These compounds were characterized by elemental analysis and spectral data, and exhibited significant antibacterial activity against four bacterial species, demonstrating their potential biological applications (Al-Smaisim, 2012).

Anticancer Activity

Another research direction involves the exploration of anticancer properties. A study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, starting from the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, leading to compounds with notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Among these compounds, one displayed potent inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM, highlighting its potential as an anticancer agent (Abdellatif et al., 2014).

Antimicrobial Evaluation

Further research has investigated the antimicrobial properties of novel compounds derived from the pyrazole moiety. One study focused on the synthesis of new cyclopenta and pyrido fused pyrimidine derivatives, demonstrating pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety was shown to play a crucial role in enhancing the antimicrobial activity of these compounds, indicating a significant potential for development as antimicrobial agents (Sirakanyan et al., 2021).

Dyeing Properties and Applications

Research into the dyeing properties and applications of pyrazole derivatives has also been conducted. One study synthesized azo and bisazo dyes derived from 5-pyrazolones, aiming to explore their dyeing performance and potential biological properties. These compounds exhibited diverse dyeing capabilities and were characterized by their spectroscopic and analytical methods. Such research not only advances the understanding of pyrazole-based compounds but also explores their practical applications in materials science (Bagdatli & Ocal, 2012).

Biochemical Analysis

Biochemical Properties

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and interactions with biological targets . The compound may interact with enzymes involved in metabolic pathways, potentially affecting their activity and leading to changes in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of certain genes and proteins, leading to alterations in cellular behavior . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . The precise nature of these interactions depends on the specific biological context and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the therapeutic potential of the compound while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the cell . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound in different cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6-3-8(12(2)11-6)9(14)13-4-7(10)5-13/h3,7H,4-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOCLEYULQZLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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